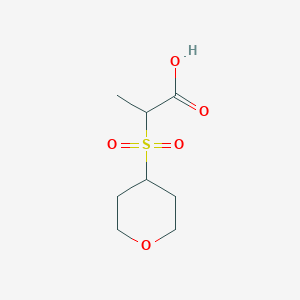
Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Übersicht
Beschreibung
Methyl 2-(4-fluorophenyl)-2-methylpropanoate, also known as MFP, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as esters, which are formed by the reaction of an alcohol and a carboxylic acid. MFP has a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediate Applications
A practical synthesis method for producing key intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated compounds in drug development and synthesis optimization. This method reduces the use of costly and toxic materials, demonstrating the potential for efficient and safer synthetic routes in pharmaceutical manufacturing (Qiu et al., 2009).
Fluorescent Chemosensors
The development of chemosensors based on compounds like 4-Methyl-2,6-diformylphenol (DFP) illustrates the role of fluorophoric platforms in detecting various analytes. These chemosensors have been applied in sensing metal ions, anions, and neutral molecules, highlighting the versatility of fluorinated compounds in creating sensitive and selective detection systems for biomedical and environmental monitoring (Roy, 2021).
Diagnostic and Therapeutic Research
Studies on compounds like methylene blue, which shares structural similarities with fluorinated compounds, have explored its use in intraoperative fluorescent imaging. This indicates the potential of fluorinated molecules in enhancing visualization techniques during surgical procedures, improving the identification and treatment of diseases like cancer (Cwalinski et al., 2020).
Neurological Applications
Amyloid imaging in Alzheimer's disease research, using fluorine-18 labeled compounds, underscores the critical role of fluorinated derivatives in developing diagnostic tools for neurodegenerative diseases. Such compounds allow for the non-invasive visualization of amyloid plaques, aiding in early detection and the evaluation of therapeutic interventions (Nordberg, 2007).
Wirkmechanismus
Target of Action
The compound contains a fluorophenyl group, which is a common feature in many bioactive molecules. This group can interact with various biological targets, such as enzymes or receptors, depending on the specific context .
Mode of Action
The exact mode of action would depend on the specific biological target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it might affect. Fluorophenyl groups are often involved in pathways related to signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, compounds with fluorophenyl groups are well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .
Eigenschaften
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFPPMPHGXIVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)

![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)





![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)